6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one
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Overview
Description
6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyranone ring fused with a benzenesulfinyl and phenylethyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
Scientific Research Applications
6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Phenylsulfinyl chloride: Shares the sulfinyl group but lacks the pyranone ring.
Benzenesulfinic acid: Contains the sulfinyl group but differs in its overall structure and reactivity
Uniqueness
6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one is unique due to its combination of a pyranone ring with a benzenesulfinyl and phenylethyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
143724-96-3 |
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Molecular Formula |
C19H18O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(benzenesulfinyl)-2-phenylethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H18O3S/c20-19-13-7-10-16(22-19)14-18(15-8-3-1-4-9-15)23(21)17-11-5-2-6-12-17/h1-9,11-13,16,18H,10,14H2 |
InChI Key |
YXOSZDKGDBMIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)OC1CC(C2=CC=CC=C2)S(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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